molecular formula C11H9ClO2 B3032655 [5-(4-Chlorophenyl)furan-2-yl]methanol CAS No. 33342-29-9

[5-(4-Chlorophenyl)furan-2-yl]methanol

Cat. No. B3032655
Key on ui cas rn: 33342-29-9
M. Wt: 208.64 g/mol
InChI Key: PMHZVTQIEAIJBK-UHFFFAOYSA-N
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Patent
US06277871B1

Procedure details

The product from Example 11A (1.012 g, 5.72 mmol) in 10 mL of DMF was treated sequentially with PdCl2 (PPh3)2 (401 mg, 0.57 mmol), 4-chlorophenylboronic acid (1.78 g, 11.4 mmol), and Cs2CO3 (3.71 g, 11.4 mmol). The reaction was heated at 80° C. under N2 for 12 hours. The reaction mixture was taken up in ethyl acetate and washed with water (3×) and brine (3×), dried (Na2SO4), filtered, and evaporated to a brown oil that was purified by flash chromatography (50% ethyl acetate/hexanes) to provide 345 mg (35%) the title compound as an oil.
[Compound]
Name
product
Quantity
1.012 g
Type
reactant
Reaction Step One
[Compound]
Name
PdCl2 (PPh3)2
Quantity
401 mg
Type
reactant
Reaction Step One
Quantity
1.78 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
3.71 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
35%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5](B(O)O)=[CH:4][CH:3]=1.[C:11]([O-:14])([O-])=O.[Cs+].[Cs+].[C:17]([O:20][CH2:21][CH3:22])(=O)[CH3:18]>CN(C=O)C>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:17]2[O:20][C:21]([CH2:11][OH:14])=[CH:22][CH:18]=2)=[CH:4][CH:3]=1 |f:1.2.3|

Inputs

Step One
Name
product
Quantity
1.012 g
Type
reactant
Smiles
Name
PdCl2 (PPh3)2
Quantity
401 mg
Type
reactant
Smiles
Name
Quantity
1.78 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)B(O)O
Name
Cs2CO3
Quantity
3.71 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water (3×) and brine (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to a brown oil that
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography (50% ethyl acetate/hexanes)

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C1=CC=C(O1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 345 mg
YIELD: PERCENTYIELD 35%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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